molecular formula C6H11ClO3 B8780930 Carbonic acid, 2-chloroethyl 1-methylethyl ester CAS No. 137778-07-5

Carbonic acid, 2-chloroethyl 1-methylethyl ester

Cat. No. B8780930
M. Wt: 166.60 g/mol
InChI Key: CJHNKKRUNUMBJX-UHFFFAOYSA-N
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Patent
US08859781B2

Procedure details

Sodium iodide (20.69 g, 138.0 mmol) was added to the crude solution of chloroethyl isopropyl carbonate (5.11 g, 30.67 mmol) in acetonitrile (50 mL). The resulting mixture was heated to 60° C. for 2 hours and then allowed to cool to 25° C. The reaction mixture was concentrated under reduced pressure and the resulting mixture was treated with diethyl ether. The solids were filtered off and the filtrate was concentrated under reduced pressure to obtain 1-iodoethyl isopropyl carbonate as a dark orange oil (5.43 g, 69% yield).
Quantity
20.69 g
Type
reactant
Reaction Step One
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[C:3](=[O:12])([O:8][CH:9]([CH3:11])[CH3:10])[O:4][CH2:5][CH2:6]Cl>C(#N)C>[C:3](=[O:12])([O:8][CH:9]([CH3:11])[CH3:10])[O:4][CH:5]([I:1])[CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
20.69 g
Type
reactant
Smiles
[I-].[Na+]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.11 g
Type
reactant
Smiles
C(OCCCl)(OC(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting mixture was treated with diethyl ether
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(OC(C)I)(OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.43 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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